3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid
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Overview
Description
3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of difluoromethoxy, fluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by oxidation and N-acylation reactions . The oxidation step can be performed using sulfamic acid and sodium chlorite in acetonitrile, yielding the desired benzoic acid derivative with a high total yield .
Industrial Production Methods
For industrial-scale production, the use of sodium hydroxide as an alkali in the final step of the synthesis has been shown to be more economical compared to other bases such as sodium hydride or potassium tert-butoxide . This method allows for the efficient production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the benzene ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Sulfamic acid and sodium chlorite in acetonitrile are commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells . This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which in turn affects the expression of proteins involved in fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: This compound shares similar structural features and has been studied for its inhibitory effects on pulmonary fibrosis.
Uniqueness
3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid is unique due to its specific combination of difluoromethoxy, fluoro, and methyl substituents, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
3-(difluoromethoxy)-4-fluoro-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-4-2-5(8(13)14)3-6(7(4)10)15-9(11)12/h2-3,9H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMVGVJILPQLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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